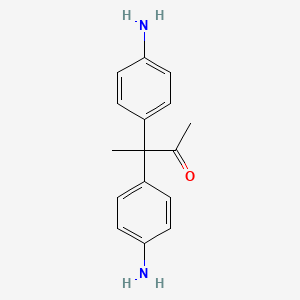

Amphenone B

Description

Structure

3D Structure

Properties

CAS No. |

2686-47-7 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

3,3-bis(4-aminophenyl)butan-2-one |

InChI |

InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3 |

InChI Key |

MKBVGNJXUNEBAL-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Canonical SMILES |

CC(=O)C(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |

Other CAS No. |

2686-47-7 |

Synonyms |

amphenone amphenone B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amphenone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a derivative of the insecticide DDT, is a historically significant compound in endocrinology and pharmacology, recognized for its broad-spectrum inhibitory effects on steroid and thyroid hormone biosynthesis.[1] Although its clinical application was precluded by a challenging side-effect profile, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding endocrine pathways and developing more specific hormone synthesis inhibitors. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, physiological consequences, and relevant experimental methodologies.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, was first synthesized in 1950.[1] It emerged from research following the observation that the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD) induced selective adrenal atrophy.[1] Unlike its parent compound, this compound does not exert direct cytotoxic effects but rather functions as a competitive inhibitor of several key enzymes involved in hormone production.[1] This inhibition leads to a reduction in circulating levels of corticosteroids, androgens, estrogens, and thyroid hormones.[1] Consequently, the lack of negative feedback on the pituitary gland results in compensatory hypertrophy of the adrenal and thyroid glands.[1]

Mechanism of Action in Adrenal Steroidogenesis

This compound is a potent inhibitor of multiple enzymes within the adrenal steroidogenesis pathway. This non-selective inhibition disrupts the production of glucocorticoids, mineralocorticoids, and adrenal androgens. The primary molecular targets are cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

Inhibition of Key Steroidogenic Enzymes

This compound competitively inhibits the following key enzymes in the steroidogenic cascade:

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone. Inhibition at this stage curtails the entire downstream production of all steroid hormones.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for the conversion of Δ⁵-steroids (pregnenolone, 17-hydroxypregnenolone, DHEA) to Δ⁴-steroids (progesterone, 17-hydroxyprogesterone, androstenedione).

-

17α-Hydroxylase/17,20-Lyase (P450c17, CYP17A1): This enzyme possesses dual activity. Its hydroxylase function is necessary for the production of cortisol and androgens, while its lyase activity is essential for androgen synthesis.

-

21-Hydroxylase (P450c21, CYP21A2): This enzyme is critical for the synthesis of both glucocorticoids (cortisol) and mineralocorticoids (aldosterone).

-

11β-Hydroxylase (P450c11β, CYP11B1): This enzyme catalyzes the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.

The broad inhibitory profile of this compound contrasts with more selective inhibitors like metyrapone, which primarily targets 11β-hydroxylase.

Signaling Pathway of Adrenal Steroidogenesis Inhibition

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the multiple points of inhibition by this compound.

Caption: Adrenal steroidogenesis pathway with points of inhibition by this compound.

Quantitative Inhibition Data

| Enzyme Target | Gene Name | Effect of this compound |

| Cholesterol Side-Chain Cleavage Enzyme | CYP11A1 | Competitive Inhibition |

| 3β-Hydroxysteroid Dehydrogenase | HSD3B2 | Competitive Inhibition |

| 17α-Hydroxylase/17,20-Lyase | CYP17A1 | Competitive Inhibition |

| 21-Hydroxylase | CYP21A2 | Competitive Inhibition |

| 11β-Hydroxylase | CYP11B1 | Competitive Inhibition |

Mechanism of Action in Thyroid Hormone Synthesis

This compound also significantly impacts the thyroid gland, inhibiting the synthesis of thyroxine (T4) and triiodothyronine (T3).[1] Its mechanism in the thyroid is analogous to that of thiouracil-type drugs.

Inhibition of Thyroid Peroxidase (TPO)

The primary target of this compound in the thyroid gland is Thyroid Peroxidase (TPO), a key enzyme in thyroid hormone synthesis. This compound inhibits two critical steps catalyzed by TPO:

-

Iodide Organification: The incorporation of iodine into tyrosine residues on the thyroglobulin protein.

-

Coupling of Iodotyrosines: The coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) to form T3 and T4.

Additionally, this compound has been reported to inhibit the uptake of iodide by the thyroid gland.[1]

Hypothalamic-Pituitary-Thyroid (HPT) Axis Disruption

The inhibition of thyroid hormone synthesis by this compound leads to a decrease in circulating T3 and T4 levels. This reduction in negative feedback to the hypothalamus and pituitary gland results in an increased secretion of Thyroid-Stimulating Hormone (TSH).[1] Chronic stimulation by elevated TSH levels leads to hypertrophy of the thyroid gland.

Caption: Disruption of the HPT axis by this compound.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are scarce. The following sections provide representative methodologies for evaluating the effects of a compound like this compound on adrenal steroidogenesis, based on a combination of historical context and modern in vitro techniques.

In Vitro Assessment of Steroidogenesis Inhibition using H295R Cells

The human adrenocortical carcinoma cell line NCI-H295R is a well-established model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and adrenal androgens.

Objective: To determine the inhibitory effect of this compound on the production of key steroid hormones in a cellular context.

Methodology:

-

Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to adhere and grow for 24-48 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). A known inhibitor (e.g., forskolin) can be used as a positive control for stimulating steroidogenesis.

-

Incubation: The cells are incubated with the test compound for a defined period (e.g., 24 or 48 hours).

-

Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, progesterone) in the supernatant are quantified using methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed on the remaining cells to assess the cytotoxicity of the compound.

-

Data Analysis: Hormone concentrations are normalized to cell viability. The dose-response relationship is plotted, and IC50 values are calculated for the inhibition of each hormone's production.

Caption: Workflow for in vitro steroidogenesis inhibition assay.

In Vivo Assessment in a Rodent Model

Objective: To evaluate the effect of this compound on adrenal gland weight and circulating corticosteroid levels in rats.

Methodology:

-

Animal Model: Adult male or female rats (e.g., Sprague-Dawley or Wistar) are used.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week.

-

Grouping: Animals are randomly assigned to a control group and one or more treatment groups.

-

Administration: this compound is administered daily for a specified duration (e.g., 7-14 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.

-

Monitoring: Body weight and clinical signs of toxicity are monitored daily.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for hormone analysis. The adrenal glands are excised, trimmed of fat, and weighed.

-

Hormone Analysis: Plasma or serum concentrations of corticosterone (the primary glucocorticoid in rodents) are measured using LC-MS/MS or ELISA.

-

Histopathology (Optional): Adrenal glands can be fixed in formalin, sectioned, and stained (e.g., with H&E) for histological examination to assess for hypertrophy and other morphological changes.

-

Statistical Analysis: Data (adrenal weights, hormone levels) are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the treatment and control groups.

Toxicological Profile

The clinical development of this compound was halted due to a significant number of side effects observed in human studies. These included:

-

Central Nervous System: Drowsiness and dizziness.

-

Gastrointestinal: Heartburn, nausea, and vomiting.

-

Dermatological: Skin rashes.

-

Hematological: Methemoglobinemia.

-

Hepatic: Hepatotoxicity, including impaired liver function and hepatomegaly.

Conclusion

This compound is a non-selective, competitive inhibitor of multiple enzymes in the adrenal steroidogenesis and thyroid hormone synthesis pathways. Its broad inhibitory profile, while limiting its therapeutic potential due to off-target effects and toxicity, has made it an invaluable research compound for elucidating the complexities of endocrine function. The study of this compound has paved the way for the development of more specific and safer steroidogenesis inhibitors that are now used in the diagnosis and treatment of various endocrine disorders. Future research involving this compound could focus on its use as a reference compound in high-throughput screening assays for novel endocrine-disrupting chemicals and as a tool to study the intricate feedback mechanisms within the hypothalamic-pituitary-adrenal and -thyroid axes.

References

Amphenone B: A Technical Guide to its Discovery, Mechanism, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic diphenylmethane derivative, emerged in the mid-20th century as a pivotal research tool in endocrinology. Though never commercialized as a therapeutic agent due to toxicity concerns, its potent inhibitory effects on both adrenal and thyroid hormone biosynthesis provided invaluable insights into the functioning of these endocrine axes. This document provides a comprehensive technical overview of this compound, detailing its discovery, historical context, mechanism of action, and the experimental methodologies employed in its initial characterization. Quantitative data from seminal studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in drug development interested in the history and science of endocrine disruptors and steroidogenesis inhibitors.

Discovery and Historical Context

This compound was first synthesized in 1950 by Allen and Corwin.[1] Its development was spurred by the 1949 discovery that the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD) induced selective adrenal atrophy.[1] This led to a search for related compounds with the potential to modulate adrenal function for therapeutic purposes.

Initially, the structure of this compound was incorrectly identified as 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. It was not until 1957 that a molecular rearrangement during its synthesis was discovered, and the correct structure was established as 3,3-bis(p-aminophenyl)butan-2-one.[1] This early structural misconception is a crucial point of consideration when reviewing literature from that period.

In the mid-1950s, this compound was investigated in human clinical trials for the treatment of conditions associated with excess cortisol, such as Cushing's syndrome and adrenocortical carcinoma.[1] These studies demonstrated its efficacy in reducing circulating levels of corticosteroids, androgens, and estrogens.[1] However, the compound exhibited a range of toxic side effects, including drowsiness, gastrointestinal issues, skin rashes, methemoglobinemia, and liver toxicity, which ultimately prevented its clinical use.[1] Despite its failure as a therapeutic agent, this compound's broad-spectrum inhibitory activity made it an important investigational tool, paving the way for the development of more specific and less toxic adrenal- and thyroid-suppressing drugs like metyrapone.[1]

Mechanism of Action

This compound is a broad-spectrum inhibitor of steroid and thyroid hormone biosynthesis.[1] Its primary mechanism of action is the competitive inhibition of several key enzymes in these pathways.

Inhibition of Adrenal Steroidogenesis

This compound inhibits multiple enzymes within the adrenal steroidogenic cascade, thereby blocking the production of glucocorticoids, mineralocorticoids, and adrenal androgens.[1] The enzymes known to be inhibited by this compound include:

-

Cholesterol side-chain cleavage enzyme (P450scc): This is the first and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.

-

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is crucial for the conversion of Δ⁵-steroids to Δ⁴-steroids.

-

17α-hydroxylase/17,20-lyase (P450c17): This enzyme is essential for the production of both cortisol and androgens.

-

21-hydroxylase (P450c21): This enzyme is required for the synthesis of both glucocorticoids and mineralocorticoids.

-

11β-hydroxylase (P450c11β): This is the final enzyme in the cortisol synthesis pathway.

The widespread inhibition of these enzymes leads to a significant reduction in the synthesis of all major classes of adrenal steroids.

Inhibition of Thyroid Hormone Synthesis

In addition to its effects on the adrenal glands, this compound also interferes with the production of thyroid hormones.[1] It acts as an antithyroid agent through a thiouracil-like mechanism, which involves the inhibition of the organic binding of iodine and the uptake of iodide by the thyroid gland.[1]

The dual inhibitory action of this compound on both the adrenal and thyroid glands leads to a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH) from the pituitary gland, resulting in hypertrophy of both the adrenal and thyroid glands.[1]

Quantitative Data

The following tables summarize the quantitative data from key historical studies on the effects of this compound.

Table 1: Effects of this compound on Adrenal Function in Humans

| Parameter | Patient Population | Dosage | Duration | Results | Reference |

| Urinary 17-hydroxycorticoids | Patients with cancer, adrenal hyperplasia, or thyrotoxicosis | 3-10 g/day | 5-20 days | Marked reduction in urinary 17-hydroxycorticoid excretion. | Hertz et al., 1956 |

| Urinary 17-ketosteroids | Patients with cancer, adrenal hyperplasia, or thyrotoxicosis | 3-10 g/day | 5-20 days | Significant decrease in urinary 17-ketosteroid levels. | Hertz et al., 1956 |

| Plasma Corticosteroids | Healthy subjects and patients with adrenocortical carcinoma | Not specified | Mid-1950s | Decreased circulating levels of cortisol, corticosterone, and aldosterone. | [1] |

Table 2: Effects of this compound on Thyroid Function in Humans

| Parameter | Patient Population | Dosage | Duration | Results | Reference |

| Thyroidal I¹³¹ Uptake | Patients with cancer, adrenal hyperplasia, or thyrotoxicosis | 3-10 g/day | 5-20 days | Significant reduction in the 24-hour uptake of radioactive iodine by the thyroid gland. | Hertz et al., 1956 |

| Serum Protein-Bound Iodine (PBI) | Patients with cancer, adrenal hyperplasia, or thyrotoxicosis | 3-10 g/day | 5-20 days | Decrease in serum PBI levels, indicating reduced thyroid hormone production. | Hertz et al., 1956 |

Table 3: Effects of this compound in Animal Models (Rats)

| Parameter | Dosage | Duration | Results | Reference |

| Adrenal Gland Weight | 10 mg/day (subcutaneous) | 11 days | Marked hypertrophy of the adrenal glands. | Hogness et al., 1953 |

| Thyroid Gland Weight | 10 mg/day (subcutaneous) | 11 days | Significant enlargement of the thyroid gland. | Hogness et al., 1953 |

| Adrenal Cholesterol Concentration | 10 mg/day (subcutaneous) | 11 days | Increased adrenal cholesterol concentration. | Hogness et al., 1953 |

| Thyroidal I¹³¹ Concentration | Not specified | Not specified | Reduction in the concentration of radioactive iodine in the thyroid. | Hogness et al., 1953 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on this compound.

In Vitro Inhibition of Steroidogenesis in Adrenal Homogenates

This protocol is a generalized representation based on the methodologies of the era for studying in vitro steroidogenesis.

Objective: To determine the direct inhibitory effect of this compound on the synthesis of corticosteroids from precursors in adrenal gland preparations.

Materials:

-

Fresh adrenal glands (e.g., from bovine or other suitable animal models)

-

Krebs-Ringer bicarbonate buffer, pH 7.4

-

This compound

-

Steroid precursors (e.g., progesterone, 11-deoxycortisol)

-

Cofactors (e.g., NADPH or a NADPH-generating system)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Incubation apparatus (e.g., shaking water bath at 37°C)

-

Organic solvents for extraction (e.g., dichloromethane, chloroform)

-

Chromatography system for steroid separation (e.g., paper chromatography)

-

UV spectrophotometer for steroid quantification

Procedure:

-

Preparation of Adrenal Homogenate:

-

Excise adrenal glands and place them in ice-cold Krebs-Ringer bicarbonate buffer.

-

Remove fat and connective tissue.

-

Mince the adrenal tissue finely.

-

Homogenize the minced tissue in a Potter-Elvehjem homogenizer with a known volume of buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant containing microsomes and mitochondria is used for the assay.

-

-

Incubation:

-

Prepare incubation flasks containing the adrenal homogenate, Krebs-Ringer bicarbonate buffer, and the necessary cofactors.

-

Add the steroid precursor to the flasks.

-

Add this compound at various concentrations to the experimental flasks. Include control flasks with no inhibitor.

-

Incubate the flasks in a shaking water bath at 37°C for a defined period (e.g., 1-2 hours).

-

-

Extraction of Steroids:

-

Stop the enzymatic reaction by adding an organic solvent (e.g., dichloromethane).

-

Vortex the mixture to extract the steroids into the organic phase.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

-

Analysis of Steroids:

-

Redissolve the dried extract in a small volume of a suitable solvent.

-

Apply the extract to a paper chromatogram.

-

Develop the chromatogram using an appropriate solvent system to separate the different steroids.

-

Visualize the steroid spots under UV light.

-

Elute the individual steroid spots from the paper and quantify them using a UV spectrophotometer at their characteristic absorption maximum.

-

-

Data Analysis:

-

Calculate the amount of product formed in the presence and absence of this compound.

-

Determine the percentage inhibition of steroid synthesis at each concentration of this compound.

-

Measurement of Thyroidal Radioiodine (I¹³¹) Uptake in Humans

This protocol is based on the clinical studies performed in the 1950s.

Objective: To assess the effect of this compound on the ability of the thyroid gland to take up iodine from the circulation.

Materials:

-

This compound for oral administration

-

Radioactive iodine (I¹³¹) solution for oral administration

-

Scintillation counter with a shielded probe for measuring radioactivity over the thyroid gland

-

Standard I¹³¹ solution for calibration

Procedure:

-

Baseline Measurement:

-

Administer a tracer dose of I¹³¹ orally to the patient.

-

After 24 hours, measure the radioactivity over the thyroid gland using a scintillation counter.

-

Also, measure the radioactivity of a standard solution of I¹³¹ at a fixed distance from the detector to calculate the administered dose.

-

Calculate the percentage of I¹³¹ uptake by the thyroid gland.

-

-

This compound Administration:

-

Administer this compound orally to the patient at the prescribed dosage for a specified duration.

-

-

Post-Treatment Measurement:

-

While the patient is still receiving this compound, administer a second tracer dose of I¹³¹.

-

After 24 hours, repeat the measurement of radioactivity over the thyroid gland.

-

Calculate the new percentage of I¹³¹ uptake.

-

-

Data Analysis:

-

Compare the pre- and post-treatment I¹³¹ uptake values to determine the inhibitory effect of this compound.

-

Visualizations

The following diagrams illustrate the key pathways affected by this compound.

Caption: Adrenal steroidogenesis pathway showing inhibition points by this compound.

Caption: Thyroid hormone synthesis pathway showing inhibition by this compound.

Caption: Workflow for in vitro adrenal steroidogenesis inhibition assay.

Conclusion

This compound holds a significant place in the history of endocrinology and pharmacology. While its clinical development was halted due to a poor safety profile, the compound's potent and broad-spectrum inhibitory effects on both adrenal and thyroid hormone synthesis provided a crucial pharmacological tool for elucidating the complexities of these endocrine systems. The early research on this compound laid the groundwork for the development of more targeted and safer drugs for the management of endocrine disorders. This technical guide serves to consolidate the key findings and methodologies from this foundational period of research, offering a valuable resource for contemporary scientists and drug development professionals.

References

Chemical structure and properties of Amphenone B

An In-depth Technical Guide to Amphenone B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a significant compound in endocrine research. It details its chemical structure, physicochemical properties, mechanism of action, and biological effects, supported by quantitative data and visualizations of its key signaling pathways.

Chemical Identity and Structure

This compound, also known as 3,3-bis(p-aminophenyl)butan-2-one, is a synthetic compound initially investigated for its profound effects on endocrine function.[1] It was first synthesized in 1950 and is structurally related to the insecticide p,p'-DDD.[1] A critical point in its history is the 1957 correction of its chemical structure; it was initially misidentified as 1,2-bis(p-aminophenyl)-2-methylpropan-1-one.[1][2] This re-identification was crucial for understanding its structure-activity relationships.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,3-Bis(4-aminophenyl)butan-2-one |

| Other Names | Amphenone; 3,3-bis(p-aminophenyl)butan-2-one |

| CAS Number | 2686-47-7[2] |

| Molecular Formula | C₁₆H₁₈N₂O[1][2][4] |

| SMILES | CC(=O)C(C)(c1ccc(cc1)N)c2ccc(cc2)N[4] |

| InChI | InChI=1S/C16H18N2O/c1-11(19)16(2,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,17-18H2,1-2H3[1] |

| InChIKey | MKBVGNJXUNEBAL-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is a crystalline solid. Its properties, along with those of its more water-soluble dihydrochloride derivative, are summarized below.

Table 2: Physicochemical Data for this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride |

| Molar Mass | 254.33 g·mol⁻¹[1][2][4] | 327.25 g·mol⁻¹[2] |

| Appearance | Crystals[2] | Crystals from ethanol[2] |

| Melting Point | 137.5-138°C[2] | Decomposes at 272-275°C[2] |

| Solubility | Not specified | Soluble in water[2] |

| Stereochemistry | Achiral[4] | - |

| Percent Composition | C 75.56%, H 7.13%, N 11.01%, O 6.29%[2] | C 58.72%, H 6.16%, Cl 21 .67%, N 8.56%, O 4.89%[2] |

Mechanism of Action

This compound is a broad-spectrum inhibitor of hormone biosynthesis, affecting both the adrenal and thyroid glands.[1]

Inhibition of Adrenal Steroidogenesis

The primary mechanism of this compound is the competitive inhibition of several key enzymes in the steroidogenesis pathway.[1] This blockade prevents the conversion of cholesterol into various steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens, and estrogens.[1]

Key Inhibited Enzymes:

-

Cholesterol side-chain cleavage enzyme (P450scc)

-

3β-hydroxysteroid dehydrogenase (3β-HSD)

-

11β-hydroxylase (CYP11B1)

-

17α-hydroxylase (CYP17A1)

-

17,20-lyase (CYP17A1)

-

21-hydroxylase (CYP21A2)[1]

This widespread inhibition leads to a significant decrease in circulating levels of corticosteroids, androgens, and estrogens.[1]

References

Amphenone B: A Technical Guide to its Role as a Steroidogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic compound, is a potent, non-steroidal inhibitor of steroidogenesis. Historically significant in endocrine research, it provided early insights into the mechanisms of steroid hormone biosynthesis. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its impact on various steroidogenic enzymes, and relevant experimental methodologies for its study. While quantitative inhibitory data for this compound is scarce due to the era of its primary investigation, this document compiles available information and presents contemporary protocols applicable to its characterization.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, is a broad-spectrum inhibitor of several key enzymes in the steroidogenic pathway.[1] First synthesized in 1950, it was instrumental in early studies of adrenal and thyroid function.[1] Although its clinical development was halted due to a range of side effects and a lack of specificity, this compound remains a valuable tool for in vitro and in vivo research into steroidogenesis.[1] Its mechanism of action involves the competitive inhibition of multiple cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3,3-Bis(4-aminophenyl)butan-2-one |

| Synonyms | Amphenone |

| Molecular Formula | C₁₆H₁₈N₂O |

| Molar Mass | 254.33 g/mol |

| CAS Number | 2686-47-7 |

Mechanism of Action: Inhibition of Steroidogenic Enzymes

This compound exerts its inhibitory effects on steroidogenesis by competitively binding to the active sites of several crucial enzymes in the biosynthetic cascade that converts cholesterol into various steroid hormones. This broad inhibition disrupts the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] The primary enzymatic targets of this compound are detailed below.

Inhibition Profile of this compound

| Target Enzyme | Abbreviation | Pathway Affected | Reported Effect of this compound |

| Cholesterol Side-Chain Cleavage Enzyme | CYP11A1 (P450scc) | Initial step of steroidogenesis | Inhibition of cholesterol to pregnenolone conversion.[1] |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Conversion of Δ⁵-steroids to Δ⁴-steroids | Inhibition of pregnenolone to progesterone conversion.[1] |

| 17α-Hydroxylase/17,20-Lyase | CYP17A1 | Glucocorticoid and androgen synthesis | Inhibition of progesterone and pregnenolone hydroxylation and subsequent cleavage.[1] |

| 21-Hydroxylase | CYP21A2 | Glucocorticoid and mineralocorticoid synthesis | Inhibition of progesterone to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol conversion.[1] |

| 11β-Hydroxylase | CYP11B1 | Final step of glucocorticoid synthesis | Inhibition of 11-deoxycortisol to cortisol conversion.[1] |

Signaling Pathways and Physiological Effects

The inhibition of steroidogenesis by this compound triggers a cascade of physiological responses due to the disruption of the hypothalamic-pituitary-adrenal (HPA) axis negative feedback loop.

By blocking cortisol synthesis, this compound removes the negative feedback on the hypothalamus and pituitary gland, leading to increased secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH), respectively. This chronic stimulation results in adrenal hypertrophy.[1]

The broad inhibitory profile of this compound also affects other steroid-dependent pathways, leading to a complex endocrine phenotype.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not extensively documented in modern literature. However, based on established methodologies for studying steroidogenesis inhibitors, the following protocols can be adapted.

In Vitro Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a general method for determining the inhibitory potential of a compound like this compound on a specific steroidogenic enzyme using isolated microsomes or mitochondria and a specific substrate.

Materials:

-

Isolated adrenal mitochondria or microsomes (source of enzymes)

-

Radiolabeled substrate (e.g., [¹⁴C]-Progesterone for CYP21A2)

-

This compound

-

Cofactors (e.g., NADPH)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC or TLC system

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Isolate mitochondria or microsomes from adrenal tissue via differential centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, incubation buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add the radiolabeled substrate and cofactors to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an organic solvent to precipitate the protein and extract the steroids.

-

Extraction: Vortex and centrifuge the mixture. Collect the organic layer containing the steroids.

-

Separation: Separate the substrate from the product using HPLC or TLC.

-

Quantification: Quantify the amount of product formed by scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

H295R Cell-Based Steroidogenesis Assay

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model as it expresses all the key enzymes required for steroidogenesis.

Materials:

-

H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

-

This compound

-

Forskolin (to stimulate steroidogenesis)

-

ELISA kits or LC-MS/MS for hormone quantification

Procedure:

-

Cell Culture: Culture H295R cells in appropriate flasks and seed them into multi-well plates.

-

Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound and a stimulant like forskolin.

-

Incubation: Incubate the cells for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Hormone Quantification: Measure the concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the supernatant using ELISA or LC-MS/MS.

-

Data Analysis: Determine the dose-dependent effect of this compound on the production of each steroid hormone.

In Vivo Animal Studies (Generalized Protocol)

Animal models, such as rats or hamsters, have been historically used to study the effects of this compound.

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

This compound formulation for administration (e.g., in saline or oil)

-

Metabolic cages for urine and feces collection

-

Analytical methods for steroid measurement in plasma and urine (e.g., RIA, LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions.

-

Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, subcutaneous injection) at a specified dose and frequency. A control group should receive the vehicle only.

-

Sample Collection: Collect blood and/or urine samples at predetermined time points.

-

Steroid Analysis: Measure the levels of various steroid hormones and their metabolites in the collected samples.

-

Histopathology: At the end of the study, euthanize the animals and collect adrenal glands and other relevant organs for histopathological examination to assess for changes like hypertrophy.

-

Data Analysis: Compare the steroid profiles and organ weights between the treatment and control groups.

Data Presentation

Due to the historical nature of the primary research on this compound, comprehensive quantitative data such as IC50 and Ki values are not consistently reported in the literature. The following table summarizes the qualitative and semi-quantitative findings from early in vivo studies.

Table 1: Summary of In Vivo Effects of this compound in Rodent Models

| Parameter | Species | Dose and Duration | Observed Effect | Reference |

| Adrenal Gland Weight | Rat | 200 mg/kg/day for 11 days | Marked increase (hypertrophy) | [2] |

| Adrenal Cholesterol | Rat | 200 mg/kg/day for 11 days | Marked accumulation | [1] |

| Urinary 17-hydroxycorticoids | Hamster | 200 mg/kg/day for 10 days | No significant effect or slight augmentation | [1] |

| Thyroid Gland Weight | Rat | 200 mg/kg/day for 11 days | Marked increase (hypertrophy) | [2] |

| Circulating Corticosteroids | Human | Not specified | Decrease in cortisol, corticosterone, and aldosterone | [3] |

| Circulating Androgens and Estrogens | Human | Not specified | Decrease | [3] |

Conclusion

This compound is a powerful, broad-spectrum inhibitor of steroidogenesis that has been instrumental in advancing our understanding of steroid hormone biosynthesis. While its lack of specificity and associated side effects precluded its clinical use, it remains a valuable research tool. This technical guide has provided a comprehensive overview of its mechanism of action, its effects on the HPA axis, and has outlined modern experimental protocols that can be employed for its further characterization. The provided diagrams and methodologies offer a framework for researchers and drug development professionals to design and interpret studies involving this compound and other steroidogenesis inhibitors. Future research employing modern analytical techniques could provide the much-needed quantitative data on the inhibitory potency of this compound against its various enzymatic targets.

References

An In-depth Technical Guide to the Early Studies and Biological Effects of Amphenone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphenone B, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, is a significant compound in the history of endocrinology and pharmacology.[1] Although never commercialized, its role as a research tool has been pivotal in understanding the complexities of steroid and thyroid hormone biosynthesis.[1] First synthesized in 1950, this compound was initially investigated for its potential therapeutic applications in conditions characterized by excess corticosteroid production, such as Cushing's syndrome and adrenocortical carcinoma.[1] However, its clinical development was halted due to a range of toxic side effects.[1] This guide provides a detailed overview of the early studies on this compound, its multifaceted biological effects, and the experimental approaches used to elucidate its mechanisms of action.

Early Studies and Discovery

This compound was first synthesized in 1950.[1] Its discovery stemmed from research into derivatives of the insecticide 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD), which was observed to cause selective atrophy of the adrenal glands.[1] Unlike its precursor, this compound does not exert direct cytotoxic effects on the adrenal glands.[1] Instead, its administration leads to the hypertrophy of both the adrenal and thyroid glands.[1][2] This enlargement is a compensatory response to the inhibition of hormone synthesis, which triggers an increase in the secretion of trophic hormones—adrenocorticotropic hormone (ACTH) from the pituitary gland and thyroid-stimulating hormone (TSH)—due to the loss of negative feedback.[1]

Biological Effects of this compound

The biological effects of this compound are diverse, primarily revolving around its potent inhibition of steroid and thyroid hormone biosynthesis.

Inhibition of Adrenal Steroidogenesis

This compound is a broad-spectrum competitive inhibitor of several key enzymes in the steroidogenesis pathway.[1] This non-specific inhibition affects the production of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1]

The primary mechanism of action is the competitive inhibition of the following enzymes:

-

Cholesterol side-chain cleavage enzyme (P450scc): The initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Essential for the conversion of Δ⁵-steroids to Δ⁴-steroids, a crucial step in the synthesis of progesterone, mineralocorticoids, glucocorticoids, and androgens.

-

17α-hydroxylase/17,20-lyase (P450c17): A key enzyme at the branching point of the mineralocorticoid and glucocorticoid/androgen pathways.

-

21-hydroxylase (P450c21): Critical for the synthesis of both glucocorticoids and mineralocorticoids.

-

11β-hydroxylase (P450c11): The final enzyme in the synthesis of cortisol and corticosterone.

This widespread inhibition of steroidogenic enzymes leads to a significant reduction in the circulating levels of corticosteroids, androgens, and estrogens.[1] In early clinical trials, this effect was explored for the treatment of cortisol-dependent diseases.[1]

Effects on the Thyroid Gland

In addition to its impact on steroidogenesis, this compound also inhibits the synthesis of thyroid hormones.[1] Its mechanism in the thyroid is similar to that of thiouracil, involving the inhibition of the organic binding of iodine and the uptake of iodide by the thyroid gland.[1] This leads to a decrease in the production of thyroxine.[1]

Physiological Consequences

The inhibition of corticosteroid synthesis by this compound leads to a cascade of physiological effects. The reduction in aldosterone secretion results in marked diuresis and increased urinary sodium excretion.[1] The decrease in cortisol levels removes the negative feedback on the hypothalamus and pituitary, leading to increased ACTH secretion and subsequent adrenal hypertrophy.[1] Similarly, the inhibition of thyroxine synthesis leads to increased TSH secretion and thyroid gland hypertrophy.[1]

Quantitative Data from Early Studies

Table 1: Effects of this compound on Organ Weight and Physiological Parameters in Rats

| Parameter | Observation | Species/Model | Reference |

| Adrenal Gland Weight | Marked hypertrophy | Rat | [2] |

| Thyroid Gland Weight | Marked hypertrophy | Rat | [2] |

| Thymus Weight | Involution (indicative of adrenal activity) | Ovariectomized rats | [2] |

| Oxygen Consumption | Decreased | Rat | [2] |

| Electroshock Seizure Threshold (EST) | Altered, indicating changes in adrenal function | Ovariectomized and adrenalectomized rats | [2] |

Table 2: Clinical Effects and Toxicity of this compound in Humans (Mid-1950s Trials)

| Clinical Effect | Observation | Reference |

| Circulating Corticosteroids | Significant decrease in cortisol, corticosterone, and aldosterone | [1] |

| Circulating Androgens and Estrogens | Decrease in levels | [1] |

| Diuresis and Sodium Excretion | Marked increase | [1] |

| Toxicity and Side Effects | ||

| Central Nervous System | Drowsiness | [1] |

| Gastrointestinal | Heartburn, nausea, vomiting | [1] |

| Dermatological | Morbilliform and pruritic rashes | [1] |

| Hematological | Methemoglobinemia | [1] |

| Hepatic | Impaired liver function, hepatomegaly | [1] |

Experimental Protocols

Detailed experimental protocols from the original 1950s publications are not fully available. However, based on summaries and later reviews, the following methodologies were likely employed.

Animal Studies (Rat Models)

-

Objective: To investigate the in vivo effects of this compound on the adrenal and thyroid glands.

-

Animal Model: Adult ovariectomized and/or adrenalectomized rats were often used to isolate the effects of this compound from the influence of gonadal steroids.

-

Drug Administration: this compound was typically administered by mixing it with the chow at a specified concentration (e.g., 0.6%) to achieve a daily dose of approximately 200 mg/kg.[2]

-

Parameters Measured:

-

Organ Weights: At the end of the study period, animals were sacrificed, and the adrenal, thyroid, and thymus glands were excised and weighed.

-

Oxygen Consumption: Measured to assess thyroid function.

-

Electroshock Seizure Threshold (EST): Used as an indirect measure of adrenal function.

-

Histological Examination: Tissues were fixed, sectioned, and stained to observe cellular changes, such as hypertrophy and lipid accumulation in the adrenal cortex.

-

Human Clinical Trials

-

Objective: To evaluate the therapeutic potential and toxicity of this compound in patients with cortisol-dependent conditions.

-

Patient Population: Individuals with Cushing's syndrome or adrenocortical carcinoma.

-

Drug Administration: this compound was administered orally in divided doses.

-

Parameters Measured:

-

Hormone Levels: Circulating levels of corticosteroids (cortisol, corticosterone, aldosterone), androgens, and estrogens were measured before, during, and after treatment.

-

Metabolic Effects: Urinary sodium excretion and water balance were monitored.

-

Toxicity Profile: Patients were closely monitored for the side effects listed in Table 2.

-

Visualizations

Signaling Pathway: Inhibition of Steroidogenesis by this compound

Caption: this compound inhibits multiple key enzymes in the steroidogenesis pathway.

Experimental Workflow: In Vivo Animal Studies

Caption: A general workflow for early in vivo studies of this compound in animal models.

Conclusion

The early research on this compound laid a critical foundation for the field of steroid biochemistry and pharmacology. Although its clinical utility was ultimately limited by its toxicity, the compound remains an invaluable tool for studying the intricate pathways of steroid and thyroid hormone synthesis. The pioneering studies of the 1950s, despite the technological limitations of the era, provided profound insights into the physiological consequences of inhibiting these vital endocrine axes. For contemporary researchers, a thorough understanding of the historical context and biological effects of this compound offers a valuable perspective on the development of more specific and less toxic inhibitors of steroidogenesis that are in clinical use today.

References

Amphenone B: A Technical Guide to its Role in Endocrine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic diphenylmethane derivative, has served as a pivotal research tool in endocrinology for decades. Though never commercialized, its potent and broad-spectrum inhibitory effects on both steroid and thyroid hormone biosynthesis have provided invaluable insights into endocrine physiology and pathology. This technical guide offers an in-depth exploration of this compound's mechanism of action, supported by available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound (3,3-bis(p-aminophenyl)butan-2-one) is a non-steroidal compound first synthesized in 1950.[1] It emerged from research stemming from the observation that the insecticide p,p'-DDD induced selective adrenal atrophy.[1] Unlike its predecessor, this compound does not exert direct cytotoxic effects but rather functions as a competitive inhibitor of several key enzymes in the steroidogenic and thyroid hormone synthesis pathways.[1] This inhibitory action leads to a reduction in circulating levels of corticosteroids, androgens, estrogens, and thyroid hormones.[1] Consequently, the diminished negative feedback on the hypothalamus and pituitary gland results in compensatory hypertrophy of the adrenal and thyroid glands, driven by increased secretion of adrenocorticotropic hormone (ACTH) and thyroid-stimulating hormone (TSH), respectively.[1] These characteristics have established this compound as a valuable agent for studying the regulation of endocrine systems and the consequences of hormone deprivation.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of multiple enzymes crucial for hormone biosynthesis.

Inhibition of Adrenal Steroidogenesis

This compound is a broad-spectrum inhibitor of several cytochrome P450 enzymes and hydroxysteroid dehydrogenases involved in the conversion of cholesterol to various steroid hormones.[1][2] Its inhibitory profile includes:

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc): The initial and rate-limiting step in steroidogenesis.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Essential for the synthesis of all active steroid hormones.

-

17α-Hydroxylase/17,20-Lyase (P450c17): A key enzyme in the production of glucocorticoids and sex steroids.

-

21-Hydroxylase (P450c21): Crucial for the synthesis of glucocorticoids and mineralocorticoids.

-

11β-Hydroxylase (P450c11b1): The final enzyme in the glucocorticoid synthesis pathway.

The widespread inhibition of these enzymes leads to a significant reduction in the production of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens, and estrogens.[1][2]

Caption: this compound's inhibitory effects on the adrenal steroidogenesis pathway.

Inhibition of Thyroid Hormone Synthesis

This compound also disrupts the synthesis of thyroid hormones through a mechanism similar to that of thiouracil.[1] It interferes with the organification of iodine and inhibits the uptake of iodide by the thyroid gland, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[1]

Hypothalamic-Pituitary Axis Feedback

The reduction in circulating steroid and thyroid hormones leads to a loss of negative feedback on the hypothalamus and pituitary gland. This results in an increased release of corticotropin-releasing hormone (CRH) and thyrotropin-releasing hormone (TRH) from the hypothalamus, which in turn stimulates the pituitary to secrete higher levels of ACTH and TSH. The elevated trophic hormone levels lead to the characteristic hypertrophy of the adrenal and thyroid glands observed with this compound administration.[1]

Caption: this compound disrupts the negative feedback loops of the HPA and HPT axes.

Data Presentation

Table 1: Effects of this compound on Steroidogenic Enzymes

| Enzyme Target | Effect of this compound |

| Cholesterol Side-Chain Cleavage (P450scc) | Inhibition |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Inhibition |

| 17α-Hydroxylase/17,20-Lyase (P450c17) | Inhibition |

| 21-Hydroxylase (P450c21) | Inhibition |

| 11β-Hydroxylase (P450c11b1) | Inhibition |

Table 2: Effects of this compound on Hormone Levels and Glandular Weight

| Parameter | Effect of this compound |

| Circulating Corticosteroids | Decrease |

| Circulating Androgens and Estrogens | Decrease |

| Circulating Thyroxine (T4) | Decrease |

| Plasma ACTH | Increase |

| Plasma TSH | Increase |

| Adrenal Gland Weight | Increase (Hypertrophy) |

| Thyroid Gland Weight | Increase (Hypertrophy) |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on steroidogenesis, based on established methodologies.

In Vitro Steroidogenesis Inhibition Assay (Adapted from OECD Guideline 456)

This protocol outlines a method for assessing the effects of this compound on the production of steroid hormones in the H295R human adrenocortical carcinoma cell line.

Materials:

-

H295R cell line (ATCC CRL-2128)

-

DMEM/F12 medium supplemented with bovine serum and appropriate growth factors

-

This compound

-

Forskolin (positive control for induction)

-

Prochloraz (positive control for inhibition)

-

24-well cell culture plates

-

Hormone detection kits (ELISA or LC-MS/MS)

-

Cell viability assay kit (e.g., MTT)

Methodology:

-

Cell Culture: Culture H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified 5% CO2 atmosphere.

-

Plating: Seed cells into 24-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to attach and acclimate for 24 hours.

-

Treatment: Prepare a range of concentrations of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound, positive controls, or a vehicle control. Incubate for 48 hours.

-

Sample Collection: After the incubation period, collect the culture medium from each well for hormone analysis.

-

Hormone Analysis: Quantify the concentrations of key steroid hormones (e.g., cortisol, aldosterone, testosterone, estradiol) in the collected medium using appropriate analytical methods.

-

Cell Viability: Assess cell viability in each well to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

References

Synthesis pathway of Amphenone B

An In-depth Technical Guide to the Synthesis of Amphenone B

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as 3,3-bis(p-aminophenyl)butan-2-one, is a notable compound in medicinal chemistry, primarily recognized for its role as an inhibitor of steroid and thyroid hormone biosynthesis. Its synthesis is of significant interest due to an unexpected molecular rearrangement that occurs during its formation. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols, and presenting relevant data in a structured format for clarity and comparative analysis. The synthesis pathway and related experimental workflows are visualized through diagrams to facilitate a deeper understanding of the process.

Introduction

This compound was first synthesized in 1950 and was initially believed to be 1,2-bis(p-aminophenyl)-2-methylpropan-1-one. However, subsequent research in 1957 revealed that the synthesis involved a molecular rearrangement, leading to the correct structure of 3,3-bis(p-aminophenyl)butan-2-one. This discovery underscored the importance of thorough structural elucidation in chemical synthesis. This compound has been utilized as a research tool to study the adrenal glands and corticosteroid production. Although never marketed, its investigation paved the way for the development of other adrenal steroidogenesis inhibitors, such as Metyrapone and Aminoglutethimide.

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process. A common pathway involves the reaction of 1,2-bis(p-nitrophenyl)propan-2-ol with a dehydrating agent, followed by reduction of the resulting nitro compound. The key step in this synthesis is a pinacol-type rearrangement.

Below is a diagram illustrating the overall synthesis pathway:

Caption: Overall synthesis pathway of this compound from p-nitroaniline and acetaldehyde.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of 1,2-bis(p-nitrophenyl)propan-2-ol

This step involves the formation of a Grignard reagent from p-bromo-nitrobenzene, which then reacts with methyl acetate to yield the tertiary alcohol.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of p-bromo-nitrobenzene in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming. Maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ester: Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of methyl acetate in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and dilute sulfuric acid.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, followed by water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,2-bis(p-nitrophenyl)propan-2-ol. The product can be purified by recrystallization from ethanol.

Rearrangement to 3,3-bis(p-nitrophenyl)butan-2-one

This crucial step involves the acid-catalyzed pinacol-type rearrangement of the tertiary alcohol.

Protocol:

-

Dissolve the purified 1,2-bis(p-nitrophenyl)propan-2-ol in a mixture of acetic acid and concentrated sulfuric acid.

-

Heat the reaction mixture under reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into a large volume of ice-water.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

-

The crude 3,3-bis(p-nitrophenyl)butan-2-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reduction to this compound (3,3-bis(p-aminophenyl)butan-2-one)

The final step is the reduction of the nitro groups to amino groups.

Protocol:

-

In a round-bottom flask, suspend 3,3-bis(p-nitrophenyl)butan-2-one in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

For SnCl2/HCl reduction: Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

For Catalytic Hydrogenation: Stir the mixture vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.

-

Work-up (SnCl2/HCl): Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield this compound.

-

Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give this compound.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values can vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Reagent(s) | Solvent(s) | Typical Yield (%) | Melting Point (°C) |

| Intermediate 1 Synthesis | p-bromo-nitrobenzene, Methyl acetate | Mg, I₂ | Diethyl ether | 60-70 | 118-120 |

| Rearrangement | 1,2-bis(p-nitrophenyl)propan-2-ol | H₂SO₄, Acetic acid | Acetic acid | 75-85 | 145-147 |

| Reduction to this compound | 3,3-bis(p-nitrophenyl)butan-2-one | SnCl₂·2H₂O, HCl or H₂, Pd/C | Ethanol | 80-90 | 188-190 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a classic example of a reaction involving a molecular rearrangement, providing valuable insights into reaction mechanisms in organic chemistry. The protocols detailed in this guide offer a comprehensive framework for the laboratory preparation of this biologically active molecule. The structured presentation of data and visual workflows are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and potential application of this synthesis. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the ongoing exploration of this compound and its analogs.

Amphenone B: A Technical Guide to its Effects on Thyroid Hormone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a synthetic diphenylmethane derivative, is a potent inhibitor of both steroid and thyroid hormone biosynthesis. While never commercialized for therapeutic use due to a range of side effects, it remains a valuable tool in endocrinological research. This technical guide provides an in-depth analysis of the mechanisms through which this compound disrupts thyroid hormone synthesis. It details the compound's impact on key steps of thyroid hormone production, summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 3,3-bis(p-aminophenyl)butan-2-one, was first synthesized in 1950.[1] Its investigation revealed significant effects on both the adrenal and thyroid glands. The primary antithyroid action of this compound is characterized by a thiouracil-like mechanism, leading to the inhibition of thyroxine (T4) production.[1] This inhibition results in a compensatory increase in thyroid-stimulating hormone (TSH) secretion from the pituitary gland, causing thyroid gland hypertrophy.[1] This document serves as a comprehensive resource for researchers studying thyroid hormone regulation and for professionals in drug development exploring thyroid-related therapeutic targets.

Mechanism of Action

This compound disrupts thyroid hormone synthesis at two primary stages:

-

Inhibition of Iodide Uptake: The synthesis of thyroid hormones begins with the uptake of iodide from the bloodstream by thyroid follicular cells, a process mediated by the sodium-iodide symporter (NIS). This compound has been shown to inhibit this initial step, reducing the availability of iodide within the thyroid gland.[1]

-

Inhibition of Iodine Organification: Following uptake, iodide is oxidized and incorporated into tyrosine residues on the thyroglobulin protein, a process known as organification. This crucial step is catalyzed by the enzyme thyroid peroxidase (TPO). This compound inhibits the organic binding of iodine, thereby preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.[1]

The reduction in circulating thyroid hormones due to these inhibitory actions disrupts the negative feedback loop to the hypothalamus and pituitary gland. This leads to an increased release of TSH, which in turn stimulates the thyroid gland, resulting in goitrogenic effects and hypertrophy.[1]

Quantitative Data

The available quantitative data on the effects of this compound on thyroid function is primarily derived from early studies in both animal models and humans.

| Parameter | Species | Dosage/Concentration | Observed Effect | Reference |

| Radioiodine (I-131) Uptake | Human | 6 grams/day | Reduction in uptake to 23.5% on day 7 and 9% on day 10. | [2] |

| Serum Protein-Bound Iodine (PBI) | Human | 6 grams/day | Decrease to 4.5 µ g/100 ml by day 13. | [2] |

| In vitro I-131 Incorporation | Rat Thyroid Tissue | 10⁻⁶ M | Inhibition of I-131 incorporation into thyroid protein. | [3] |

| Comparative Potency | Rat Thyroid Tissue | Molar basis | Equally as potent as propylthiouracil in vitro. | [3] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the action of this compound.

Caption: Signaling pathway of this compound's inhibitory effect on thyroid hormone synthesis.

Caption: Logical workflow for investigating this compound's effect on the thyroid.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of compounds like this compound on thyroid hormone synthesis. These protocols are based on modern standard practices.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on TPO activity.

Materials:

-

Recombinant human TPO or microsomal fraction from thyroid tissue

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H₂O₂)

-

Guaiacol (as a reference substrate)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions to create a dose-response curve.

-

In a 96-well plate, add the TPO preparation to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., propylthiouracil).

-

Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂ (or guaiacol and H₂O₂).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence (with Amplex® UltraRed) or absorbance (with guaiacol) using a microplate reader.

-

Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TPO activity).

Radioiodine Uptake Assay in Thyroid Cells

This assay measures the ability of a compound to inhibit the uptake of iodide into thyroid cells.

Materials:

-

FRTL-5 rat thyroid cell line (or other suitable thyroid cell line)

-

Cell culture medium (e.g., Coon's modified Ham's F-12 with 5% calf serum and supplements)

-

Hanks' Balanced Salt Solution (HBSS)

-

Sodium iodide (NaI)

-

Radioactive iodide (e.g., ¹²⁵I-NaI)

-

Test compound (this compound)

-

Gamma counter

-

24-well cell culture plates

Procedure:

-

Seed FRTL-5 cells in 24-well plates and culture until they reach confluence.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with various concentrations of the test compound in HBSS for a specified time (e.g., 30-60 minutes).

-

Add ¹²⁵I-NaI to each well to a final concentration of approximately 0.1 µCi/mL, along with a known concentration of non-radioactive NaI.

-

Incubate for a defined period (e.g., 40 minutes) at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

Determine the amount of protein in each well to normalize the iodide uptake.

-

Calculate the percentage of inhibition of iodide uptake for each concentration of the test compound compared to the control.

Conclusion

This compound serves as a classic example of a goitrogenic compound that inhibits thyroid hormone synthesis at multiple key steps. Its primary mechanisms of action, the inhibition of iodide uptake and organification, have been foundational in understanding thyroid physiology and pharmacology. While its clinical use was precluded by its side effect profile, the study of this compound has provided valuable insights into the regulation of the hypothalamic-pituitary-thyroid axis. The experimental protocols detailed in this guide provide a framework for the continued investigation of compounds that modulate thyroid function, which is essential for the development of new and safer therapies for thyroid disorders.

References

In Vivo Effects of Amphenone B in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B, a derivative of diphenylmethane, is a potent inhibitor of steroid and thyroid hormone biosynthesis.[1] While never commercialized for therapeutic use due to a range of side effects, it has served as a crucial research tool for understanding the adrenal and thyroid glands.[1] This document provides a comprehensive technical overview of the in vivo effects of this compound in various animal models, with a focus on its mechanism of action, experimental protocols, and quantitative physiological outcomes. The information is compiled from foundational studies to serve as a resource for researchers investigating endocrine pathways and developing novel endocrine-modulating agents.

Mechanism of Action

This compound exerts its effects by competitively inhibiting multiple key enzymes involved in the steroidogenesis pathway. This broad-spectrum inhibition disrupts the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[1] The primary enzymatic targets include:

-

Cholesterol side-chain cleavage enzyme

-

3β-hydroxysteroid dehydrogenase

-

17α-hydroxylase

-

21-hydroxylase

-

11β-hydroxylase[1]

This blockade of corticosteroid synthesis leads to a reduction in negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. Consequently, the pituitary gland increases its secretion of adrenocorticotropic hormone (ACTH), resulting in compensatory hypertrophy and hyperplasia of the adrenal glands.[1][2]

Concurrently, this compound inhibits the production of thyroxine through a thiouracil-like mechanism, which involves interfering with the organic binding of iodine and iodide uptake by the thyroid gland.[1] This leads to a similar loss of negative feedback on the hypothalamic-pituitary-thyroid (HPT) axis, increased secretion of thyroid-stimulating hormone (TSH), and subsequent thyroid gland hypertrophy.[1]

Signaling Pathway Diagrams

Caption: Adrenal steroidogenesis pathway indicating enzymes inhibited by this compound.

Caption: Disruption of the HPA axis negative feedback loop by this compound.

Quantitative Data from Animal Models

The following tables summarize quantitative data extracted from key studies on the effects of this compound in rat models. Due to the historical nature of the primary research, data is presented as reported in the original publications.

Table 1: Effect of this compound on Organ Weights and Oxygen Consumption in Ovariectomized Rats

Data extracted from Hogness, J. R., et al. (1953). Proc Soc Exp Biol Med. 83(2): 274-7.

| Treatment Group | N | Adrenal Weight (mg) | Thyroid Weight (mg) | Uterine Weight (mg) | Oxygen Consumption (cc/100g/hr) |

| Control (Ovariectomized) | 8 | 43.1 ± 2.4 | 11.2 ± 0.6 | 68 ± 6 | 124 ± 4 |

| This compound (0.5% in diet) | 8 | 102.5 ± 7.1 | 28.4 ± 1.9 | 245 ± 21 | 98 ± 3 |

Values are presented as mean ± standard error.

Table 2: Effect of this compound on Electroshock Seizure Threshold (EST) in Rats

Data extracted from a 1955 study on adrenal and thyroid function.[3]

| Animal Group | Treatment | Day 0 EST (mA) | Day 7 EST (mA) | Day 14 EST (mA) |

| Ovariectomized | Control (Water) | 15.5 | 15.8 | 16.0 |

| Ovariectomized | This compound (Water) | 15.5 | 18.2 | 19.5 |

| Ovariectomized + Adrenalectomized | Control (Saline) | 18.0 | 17.5 | 17.8 |

| Ovariectomized + Adrenalectomized | This compound (Saline) | 18.0 | 22.5 | 24.0 |

EST values are approximate, based on graphical data from the publication.

Experimental Protocols

The following are reconstructed methodologies based on descriptions from foundational studies. These protocols provide a framework for replicating the key experiments cited.

Protocol 1: General Administration and Induction of Effects in Rats

-

Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar strain), often ovariectomized to eliminate the influence of endogenous ovarian hormones, allowing for a clearer assessment of this compound's progesterone-like and adrenal effects.[3]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration:

-

Method: Incorporation into pulverized stock diet.

-

Concentration: 0.5% to 0.6% this compound by weight in the feed.[3]

-

Dosage: This concentration typically provides a daily dose of approximately 200 mg/kg body weight, assuming average food consumption.[3]

-

Duration: Treatment periods in studies range from 7 to 42 days, depending on the endpoints being measured.

-

-

Experimental Workflow:

Caption: General experimental workflow for assessing this compound effects in rats.

Protocol 2: Measurement of Adrenal Function via Electroshock Seizure Threshold (EST)

-

Objective: To assess adrenal cortical function, as adrenal steroids are known to influence brain excitability.

-

Procedure:

-

Apparatus: An electroshock seizure apparatus capable of delivering a controlled electrical stimulus.

-

Animal Preparation: Rats are handled gently to minimize stress. Electrodes are typically applied to the ears or cornea.

-

Stimulation: A starting current (e.g., 15 mA) is applied for a short duration (e.g., 0.2 seconds).

-

Observation: The animal is observed for the presence of a tonic-clonic seizure.

-

Threshold Determination: If no seizure occurs, the current is increased in small increments (e.g., 1-2 mA) and the stimulus is repeated after a recovery period until a seizure is elicited. The lowest current that consistently produces a seizure is recorded as the EST.

-

Timeline: EST is measured at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the treatment period.[3]

-

Protocol 3: Assessment of Thyroid Function via Oxygen Consumption

-

Objective: To measure the metabolic rate as an indicator of thyroid hormone activity.

-

Procedure:

-

Apparatus: A closed-circuit or open-circuit respirometer designed for small animals.

-

Animal Preparation: Animals are fasted for a period (e.g., 12-24 hours) to ensure a basal metabolic state.

-

Measurement: The rat is placed in the metabolic chamber, which is maintained at a constant temperature.

-

Data Collection: Oxygen consumption is measured over a set period (e.g., 30-60 minutes) after an initial acclimation period in the chamber.

-

Calculation: The rate of oxygen consumption is calculated and typically normalized to the animal's body weight (e.g., cc of O₂ per 100g of body weight per hour).[3]

-

Summary of In Vivo Effects

-

Adrenal Glands: this compound consistently causes significant adrenal hypertrophy in rats and inhibits adrenal cortical secretion in dogs.[3][4] Histological examination reveals an accumulation of sudanophilic (lipid) material in the adrenal cortex, consistent with a backlog of cholesterol due to the inhibition of its conversion into steroids.[3]

-

Thyroid Gland: The compound induces marked hypertrophy of the thyroid gland and reduces metabolic rate, as evidenced by decreased oxygen consumption in rats.[3]

-

Reproductive Organs: In ovariectomized rats, this compound leads to a substantial increase in uterine weight, demonstrating a progesterone-like effect. This effect is dependent on the presence of the adrenal glands, suggesting it is mediated by adrenal-derived steroid precursors.[1][3]

-

Central Nervous System: The drug elevates the electroshock seizure threshold, an effect linked to the alteration of adrenal steroid levels.[3]

Conclusion

This compound is a powerful, non-specific inhibitor of steroid and thyroid hormone synthesis. Its in vivo administration in animal models leads to predictable and significant physiological changes, primarily driven by the disruption of endocrine feedback loops. The resulting adrenal and thyroid hypertrophy, coupled with altered metabolic and reproductive parameters, makes it a valuable compound for studying the HPA and HPT axes. While its clinical utility is precluded by toxicity, the data from historical animal studies continue to provide a foundational understanding of endocrine regulation and the consequences of broad-spectrum steroidogenesis inhibition. Researchers using this information should remain mindful of the historical context of the data and the less detailed reporting standards of the era in which most this compound research was conducted.

References

Pharmacological Profile of Amphenone B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphenone B is a chemical compound historically significant for its potent and broad-spectrum inhibitory effects on steroid and thyroid hormone biosynthesis.[1] Although never commercialized for therapeutic use due to a range of side effects, it remains a valuable tool in endocrinological research for its ability to probe the functions of the adrenal and thyroid glands.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, target enzymes, and the physiological consequences of its administration. This document adheres to stringent data presentation and visualization requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams of relevant signaling pathways.

Introduction